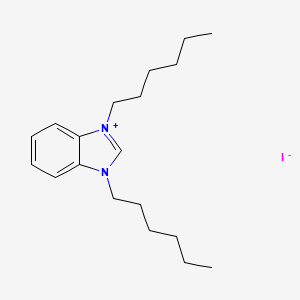

1,3-Dihexylbenzimidazolium iodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dihexylbenzimidazol-3-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTIAZGDHTXLLK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31IN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Precursor Chemistry and N Heterocyclic Carbene Nhc Formation from 1,3 Dihexylbenzimidazolium Iodide

1,3-Dihexylbenzimidazolium Iodide as a Backbone in NHC Synthesis

This compound serves as a crucial starting material for the synthesis of N-heterocyclic carbenes. The benzimidazole (B57391) backbone provides a stable aromatic framework for the carbene center, while the N-substituents, in this case, hexyl groups, influence the steric and electronic properties of the resulting NHC. The synthesis of such dialkylbenzimidazolium salts is typically achieved through the N-alkylation of benzimidazole with an appropriate alkyl halide, such as 1-iodohexane (B118524). researchgate.net

The general synthetic approach involves a two-step process:

Mono-alkylation of benzimidazole to form 1-hexylbenzimidazole.

Subsequent alkylation of 1-hexylbenzimidazole with another equivalent of 1-iodohexane to yield the desired this compound.

This salt is a stable, crystalline solid that can be readily handled and stored, making it a convenient precursor for the in-situ or prior generation of the corresponding NHC. The iodide counter-ion can be exchanged for other anions if required for specific applications or to modify the salt's solubility. The presence of the two hexyl chains imparts significant lipophilicity to the molecule, influencing its solubility in various organic solvents.

Table 1: General Synthesis of 1,3-Dialkylbenzimidazolium Halides

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Benzimidazole, Alkyl Halide (1 eq.) | Base, Solvent | 1-Alkylbenzimidazole |

| 2 | 1-Alkylbenzimidazole, Alkyl Halide (1 eq.) | Heat, Solvent | 1,3-Dialkylbenzimidazolium Halide |

Generation and Isolation of N-Heterocyclic Carbenes from Benzimidazolium Precursors

The generation of an N-heterocyclic carbene from its benzimidazolium salt precursor involves the deprotonation of the C2 carbon atom, which is the acidic proton situated between the two nitrogen atoms. researchgate.net This can be accomplished using a variety of strong bases. Common methods include:

Reaction with organometallic bases: Reagents like butyllithium (B86547) or potassium tert-butoxide are effective but can sometimes lead to side reactions or difficulties in purification.

Reaction with metal hydrides: Potassium hydride (KH) is a powerful, non-nucleophilic base used for generating free NHCs. rsc.org

Reaction with metal oxides: Silver(I) oxide (Ag₂O) is a widely used reagent that not only acts as a base to deprotonate the benzimidazolium salt but also traps the resulting carbene to form a stable Ag-NHC complex. mdpi.commdpi.com This method is often preferred as it facilitates the isolation and handling of the otherwise highly reactive free carbene.

Reductive methods: For certain precursors, reduction of the corresponding thione with an alkali metal can yield the free carbene. rsc.org

The isolation of free NHCs, such as 1,3-dihexylbenzimidazol-2-ylidene, can be challenging due to their inherent reactivity. However, the steric bulk provided by the N-substituents plays a crucial role in stabilizing the carbene. While smaller alkyl groups might not provide sufficient kinetic stabilization to allow for the isolation of the free carbene at room temperature, the hexyl groups in 1,3-dihexylbenzimidazol-2-ylidene are expected to offer a degree of steric protection. Nevertheless, many stable NHCs have been isolated as crystalline solids that can be stored under an inert atmosphere. nih.gov The basicity of stable carbenes like 1,3-di-tert-butylimidazol-2-ylidene (B137524) has been measured, highlighting their strong nucleophilic character. nih.gov

Reactivity Studies of this compound Towards NHC Complexation

The primary application of this compound in organometallic chemistry is as a precursor to form metal-NHC complexes. The resulting carbene is a strong σ-donor ligand, forming robust bonds with a wide range of transition metals.

Silver-NHC Complexes: The reaction of this compound with silver(I) oxide in a suitable solvent like dichloromethane (B109758) is a common and efficient method for the synthesis of silver-NHC complexes. mdpi.commdpi.comnih.gov The Ag₂O facilitates the deprotonation of the benzimidazolium salt, and the resulting carbene immediately coordinates to the silver(I) ion. This typically yields a complex of the type [Ag(NHC)X] or [Ag(NHC)₂]⁺X⁻, where X is the counter-ion from the precursor salt.

Gold-NHC Complexes: Gold-NHC complexes are often synthesized via transmetalation from the corresponding silver-NHC complex. nih.gov The pre-formed silver-NHC complex is reacted with a gold(I) or gold(III) source, such as chloro(dimethylsulfide)gold(I) or tetrachloroauric(III) acid. researchgate.netnih.gov This ligand transfer is driven by the formation of a stable silver halide precipitate. Direct synthesis from the benzimidazolium salt using a gold precursor and a base is also possible. nih.gov These gold complexes are of significant interest due to their potential applications in catalysis and medicine.

Table 2: Synthesis of Metal-NHC Complexes from Benzimidazolium Salts

| Metal | Precursor | Reagents | Typical Product | Reference |

|---|---|---|---|---|

| Silver (Ag) | 1,3-Dialkylbenzimidazolium Iodide | Ag₂O | Chloro[1,3-dialkylbenzimidazol-2-ylidene]silver(I) | mdpi.com |

| Gold (Au) | [Ag(NHC)Cl] | AuCl(SMe₂) | Chloro[1,3-dialkylbenzimidazol-2-ylidene]gold(I) | researchgate.netnih.gov |

An important aspect of the reactivity of benzimidazolium salts with bases is the potential for side reactions, most notably the ring-opening of the benzimidazole core. Studies on 1-alkyl-3-phenylbenzimidazolium salts have shown that the reaction with Ag₂O can lead to either the expected NHC-Ag complex or a ring-opened formamide (B127407) derivative. mdpi.com

The selectivity between these two pathways is influenced by the nature of the N-substituents on the benzimidazolium ring. For instance, with a methyl group at one nitrogen, the ring-opening reaction to form N-[2-(phenylamino)phenyl]-N-methylformamide was found to be the major pathway. In contrast, a bulkier benzyl (B1604629) substituent favored the formation of the NHC-Ag complex. mdpi.com This suggests that steric hindrance from the N-substituents can play a role in directing the reaction towards carbene formation by potentially disfavoring the nucleophilic attack at the C2 position that leads to ring opening.

While not specifically studied for the 1,3-dihexyl derivative, it can be inferred that the relatively bulky hexyl groups would likely favor the formation of the NHC complex over the ring-opened product, similar to the trend observed with other larger alkyl and benzyl substituents. The choice of solvent and reaction time can also influence this selectivity. mdpi.com

Stability and Characterization of Isolated Benzimidazolium-Derived NHCs

The stability of isolated NHCs is a key factor for their utility. While many NHCs are highly reactive and are generated in situ, a significant number have been isolated as stable, crystalline solids. The stability is largely attributed to the electronic stabilization from the adjacent nitrogen atoms and the steric protection afforded by the N-substituents. For 1,3-dialkylbenzimidazol-2-ylidenes, the stability is generally sufficient to allow for their characterization in the free state, provided that moisture and oxygen are excluded. nih.gov

The characterization of both the benzimidazolium precursor salts and the resulting NHCs and their metal complexes relies on a suite of spectroscopic and analytical techniques:

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. In the ¹³C NMR spectrum, the disappearance of the signal for the acidic C2 proton of the benzimidazolium salt (typically around δ 140-150 ppm) and the appearance of a new signal for the carbene carbon at a much lower field (δ 200-220 ppm) is a key indicator of NHC formation. nih.gov Upon coordination to a metal, this carbene carbon signal shifts accordingly.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the cationic benzimidazolium precursor and the resulting metal-NHC complexes.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the functional groups within the molecule.

While specific stability data for isolated 1,3-dihexylbenzimidazol-2-ylidene is not extensively reported, the general principles of NHC stability and the well-established characterization methods for analogous compounds provide a robust framework for its study. The synthesis of related N-heterocyclic carbene silver complexes and their thorough characterization by spectroscopic methods and X-ray analysis have been documented. researchgate.net

Catalytic Applications of 1,3 Dihexylbenzimidazolium Iodide and Its Derivatives

Organocatalysis with Benzimidazolium Salts

Benzimidazolium salts, a class of ionic liquids, have emerged as effective organocatalysts, particularly in reactions involving carbon dioxide utilization. Their activity is often attributed to the synergistic effect of the cation and the anion.

The synthesis of cyclic carbonates from the coupling of carbon dioxide (CO2) and epoxides is a 100% atom-economical reaction of significant industrial and environmental importance. rsc.org Benzimidazolium salts, in conjunction with a halide source, have been identified as potent catalysts for this transformation. rsc.orgacs.org These organocatalytic systems are considered a greener alternative to many metal-based catalysts. rsc.org

The general reaction involves the cycloaddition of CO2 to an epoxide, yielding a five-membered cyclic carbonate. Imidazolium (B1220033) salts are among the most popular homogeneous catalysts for this process. rsc.org The efficiency of these catalysts allows the reaction to proceed under various conditions, with some systems even functioning at atmospheric pressure. rsc.org The catalytic performance can be influenced by the nature of the substituents on the benzimidazolium ring and the identity of the halide anion.

| Epoxide Substrate | Catalyst System | Conditions | Conversion/Yield | Selectivity | Reference |

| Propylene Oxide | Boron-Phosphonium Organocatalyst | 80 °C, 1.5 MPa CO2, 18 h | High Yield | >99% | researchgate.net |

| 1,2-Butylene Oxide | Bifunctional Phosphonium Salts | 45-100 °C, 10-50 bar CO2 | Up to 99% | High | nih.gov |

| Various Terminal Epoxides | 4-(dimethylamino)pyridine hydrobromide | 120 °C, 1 bar CO2, 4 h | 95-99% | 99% | rsc.org |

| Epichlorohydrin | Salophen-type Organocatalyst | 100 °C, 8 bar CO2, 9 h | 92% Conversion | High | acs.org |

This table presents data for related organocatalytic systems to illustrate the general scope and efficiency of onium salt-catalyzed cyclic carbonate synthesis.

The prevailing mechanism for the organocatalyzed synthesis of cyclic carbonates involves a dual activation pathway where both the epoxide and CO2 are activated. A key initial step is the nucleophilic attack of the iodide anion from the benzimidazolium salt on one of the epoxide's carbon atoms. youtube.comyoutube.com This attack proceeds via an SN2-like mechanism, leading to the opening of the strained three-membered ring and the formation of a halo-alkoxide intermediate. youtube.comyoutube.com

The presence of an acid catalyst or a hydrogen-bond donor can facilitate this ring-opening by protonating the epoxide oxygen, making the ring carbons more electrophilic. youtube.comyoutube.com In the absence of an explicit acid, the benzimidazolium cation itself can act as a hydrogen-bond donor, activating the epoxide. The resulting alkoxide intermediate then reacts with carbon dioxide. The final step is an intramolecular cyclization that expels the iodide anion, closing the five-membered carbonate ring and regenerating the catalyst for the next cycle. rsc.org The stereochemistry of the reaction, often proceeding with retention of configuration at the epoxide carbons, supports a mechanism involving two consecutive SN2 inversions.

N-Heterocyclic Carbene (NHC) Mediated Catalysis

N-Heterocyclic carbenes (NHCs) are powerful ligands in organometallic chemistry, prized for their strong σ-donating properties and the stability they confer upon metal complexes. researchgate.net Benzimidazolium salts, such as 1,3-dihexylbenzimidazolium iodide, are the direct precursors to benzimidazole-based NHCs, which are generated by deprotonation of the acidic C2 proton. nih.govarabjchem.org

Benzimidazolium-derived NHCs form stable and highly active complexes with a variety of transition metals, including palladium, nickel, rhodium, ruthenium, and gold. arabjchem.orgresearchgate.net These metal-NHC complexes are versatile catalysts for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govresearchgate.net

Prominent applications include:

Cross-Coupling Reactions: Palladium-NHC complexes synthesized from benzimidazolium salts show excellent catalytic activity in Suzuki-Miyaura, Heck, and Kumada cross-coupling reactions. nih.govresearchgate.netacs.orgrsc.org They are effective for the arylation of heteroaromatics and can activate challenging substrates like aryl chlorides. acs.orgrsc.org

Hydrogenation and Transfer Hydrogenation: Rhodium and Ruthenium complexes bearing benzimidazolium-derived NHC ligands are employed as catalysts for the hydrogenation and transfer hydrogenation of ketones and other unsaturated compounds. arabjchem.orgnih.gov

Direct Arylation: PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilisation and Initiation) Pd-NHC complexes derived from benzimidazolium salts are effective for the direct C-H arylation of heteroarenes like thiophene (B33073) and furan (B31954) derivatives. researchgate.net

The steric and electronic properties of these NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms (e.g., the hexyl groups in this compound) or on the benzene (B151609) ring, allowing for the optimization of catalyst performance. researchgate.net

| Reaction Type | Metal | Catalyst System | Substrates | Key Finding | Reference |

| Suzuki-Miyaura Coupling | Pd | Pd-NHC complex from benzimidazolium salt | Aryl bromides, boronic acids | Effective C-C bond formation | nih.gov |

| Kumada Coupling | Ni | Chelating benzimidazole-based NHC-Ni(II) | 4-chloroanisole, PhMgCl | Active for C-Cl bond activation | acs.org |

| Transfer Hydrogenation | Rh | Rh(I)-NHC complex from benzimidazolium salt | Acetophenone, 2-propanol | Active for ketone reduction | arabjchem.org |

| Direct Arylation | Pd | PEPPSI-type Pd-NHC complex | Thiophene, aryl bromides | Effective C-H functionalization | researchgate.net |

| Heck Coupling | Pd | Benzimidazole-tethered NHC-Pd(II) | Aryl halides, alkenes | High activity for C-C coupling | rsc.org |

A frontier in catalysis is the development of enantioselective C-H functionalization reactions. Chiral NHC ligands are central to this effort, as they can create a chiral environment around the metal center, enabling stereocontrol. researchgate.net The development of C2-symmetric NHC ligands, where chirality is introduced via the N-substituents or the ligand backbone, has been a particularly fruitful strategy. researchgate.net

While the field is still evolving, chiral NHC complexes derived from benzimidazolium salt precursors have shown promise in asymmetric catalysis. mdpi.com For instance, palladium complexes with C2-symmetric NHC ligands have been employed in the intramolecular arylation of nonactivated secondary C-H bonds, affording valuable chiral products with high enantioselectivity. researchgate.net The design of new chiral benzimidazolium salts is crucial for expanding the scope and efficiency of these asymmetric transformations, aiming to create catalysts that can precisely control the stereochemical outcome of reactions involving the direct functionalization of C-H bonds. mdpi.com

Hydrogen Atom Transfer (HAT): Derivatives of benzimidazole (B57391) have been developed into a novel class of organocatalysts for reactions proceeding via a hydrogen atom transfer mechanism. Specifically, N-hydroxybenzimidazoles (NHBIs) have been shown to be effective N-hydroxy catalysts for HAT reactions. rsc.orgnih.gov These compounds can generate N-oxyl radicals, which are capable of selectively abstracting hydrogen atoms from C-H bonds, particularly C(sp3)–H bonds. rsc.orgrsc.org

The resulting alkyl radicals can then participate in various transformations, including C-H amination and oxidation. nih.gov The reactivity and selectivity of these NHBI catalysts can be finely tuned by introducing different substituents onto the benzimidazole framework, which alters the bond dissociation energy (BDE) of the N-OH bond. nih.gov In some cases, NHBI derivatives have shown higher catalytic activity than the widely used N-hydroxyphthalimide (NHPI). nih.gov This modality has been applied to the copper/NHBI co-catalyzed synthesis of pyrroles and the direct fluorination of aldehydic C-H bonds. rsc.orgnih.gov

Iodine-Catalyzed Organic Transformations

The role of this compound and its derivatives in catalysis is centered on the reactivity of the iodide ion and the influence of the benzimidazolium cation. In iodine-catalyzed organic transformations, the iodide ion can participate in various catalytic cycles, often involving in situ generation of more reactive iodine species. The benzimidazolium core, a precursor to N-heterocyclic carbenes (NHCs), provides a robust and tunable scaffold that can influence the catalyst's solubility, stability, and interaction with substrates, aligning with principles of modern sustainable chemistry. youtube.comtci-thaijo.org

Oxidative Cyclization and Difunctionalization Reactions

Iodine compounds are effective catalysts for oxidative cyclization reactions, which are powerful methods for synthesizing heterocyclic compounds. These reactions often proceed through the formation of hypervalent iodine species or via radical pathways, facilitating the construction of C-N, C-O, and C-C bonds. While specific studies detailing the use of this compound in this context are not prevalent in the searched literature, the formation of benzimidazoles—the core structure of the catalyst itself—via iodine-catalyzed oxidative cyclization is a well-established strategy. chemrxiv.orgnih.gov

For instance, research has demonstrated the synthesis of N-alkylbenzimidazoles through the iodine(III)-catalyzed oxidative cyclization of ortho-substituted anilines. chemrxiv.orgnih.gov In these reactions, a catalyst like iodobenzene, in the presence of an oxidant, facilitates the intramolecular C-H amination. chemrxiv.org The general mechanism can involve the oxidation of the aniline (B41778) substrate to form a reactive intermediate, such as an iminium or nitrenium ion, which then undergoes cyclization to form the benzimidazole ring. chemrxiv.orgchemrxiv.org

Molecular iodine has also been employed to promote oxidative cyclization for synthesizing various fused heterocyclic systems. frontiersin.orgrsc.org These transformations highlight the versatility of iodine as a catalyst in constructing complex molecular architectures from relatively simple starting materials. The use of a benzimidazolium iodide salt as the catalyst could potentially offer advantages in terms of handling and solubility in green solvents compared to molecular iodine or other iodo-compounds.

Iodide/Phosphine-Mediated Photoredox Radical Reactions

A burgeoning area in synthetic chemistry is the use of iodide/phosphine-mediated photoredox radical reactions. nih.govnih.gov This methodology avoids the use of expensive and rare transition metals or complex organic dyes, relying on a combination of an iodide source and a phosphine, typically triphenylphosphine (B44618) (PPh₃), under visible light irradiation. nih.gov These reactions have been successfully applied to a wide array of transformations, including alkylations, cyclizations, and aminations. nih.gov

The catalytic cycle is generally initiated by the formation of an electron donor-acceptor (EDA) complex between the iodide/phosphine system and a substrate. nih.gov Upon photoexcitation, this complex facilitates single-electron transfer to generate radical intermediates, which then proceed through the desired reaction pathway. The most commonly used iodide source for these transformations is sodium iodide (NaI). nih.gov

While the direct application of this compound in this specific catalytic system is not extensively documented, its role as a soluble iodide source is conceptually plausible. The benzimidazolium cation could influence the formation and reactivity of the EDA complex. Research in this field has noted that developing asymmetric versions of these reactions remains a significant challenge, representing an area for future investigation. nih.gov

Green Chemistry Principles in Iodine Catalysis

Iodine catalysis aligns well with the principles of green chemistry due to iodine's low toxicity, abundance, and the often mild reaction conditions employed. researchgate.netrsc.org The use of organoiodine compounds as catalysts provides an environmentally benign alternative to many transition metal-based systems. researchgate.net Benzimidazolium salts, as precursors to N-heterocyclic carbene (NHC) catalysts, are recognized for their utility in green organic synthesis. tci-thaijo.org

A prominent example is the use of a derivative, N,N-dimethylbenzimidazolium iodide, as an efficient and reusable catalyst for the intermolecular Stetter reaction in water, one of the greenest solvents. tci-thaijo.org This reaction demonstrates the viability of using benzimidazolium iodide salts to promote important C-C bond-forming reactions under environmentally friendly conditions. The study highlighted that the catalyst, in conjunction with a base, could be reused multiple times without a significant drop in catalytic efficiency. tci-thaijo.org

The application of such principles can be extended to other derivatives like this compound. The longer hexyl chains would significantly alter its solubility profile, potentially making it more suitable for reactions in non-polar organic solvents or under solvent-free conditions, while still retaining the fundamental catalytic properties of the benzimidazolium iodide scaffold.

Data Table: Stetter Reaction Catalyzed by N,N-Dimethylbenzimidazolium Iodide

The following table summarizes the results for the intermolecular Stetter reaction between benzaldehyde (B42025) and acrylonitrile, catalyzed by N,N-dimethylbenzimidazolium iodide in the presence of various bases in water. This data is based on findings for a derivative of the main compound of interest and illustrates the catalytic potential of the benzimidazolium iodide class in green chemistry applications. tci-thaijo.org

| Base | Product Yield (%) | Notes |

|---|---|---|

| Triethylamine (TEA) | 12% (α-hydroxy ketone) | The primary product was the benzoin (B196080) adduct, not the desired Stetter product. |

| DBU | 14% (α-hydroxy ketone) | Similar to TEA, the reaction favored benzoin condensation over the Stetter reaction. |

| NaOH | 77% (1,4-addition product) | The use of an inorganic base successfully promoted the desired Stetter reaction, affording the 1,4-dicarbonyl compound in good yield. |

| NaOH (Catalyst Reuse - 4 cycles) | ~65% | The catalyst system demonstrated good reusability over four additional reaction cycles with only a minor decrease in product yield. |

Electrochemical Investigations and Ionic Liquid Applications of 1,3 Dihexylbenzimidazolium Iodide

1,3-Dihexylbenzimidazolium Iodide as a Component in Ionic Liquid Design

Ionic liquids are salts with melting points below 100°C, composed entirely of ions. chim.it Their unique properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them highly versatile. chim.it A key feature of ionic liquids is their "tunability," meaning their physicochemical properties—including melting point, viscosity, density, and miscibility—can be precisely adjusted by carefully selecting the constituent cation and anion. chim.itrsc.org

The interaction between the cation and anion is a primary determinant of an ionic liquid's properties. rsc.orgnih.gov The size, shape, and charge distribution of both the cation and anion influence these interactions. For instance, modifying the N-alkyl substituents on an imidazolium (B1220033) cation is a common strategy to alter properties. chim.it The electronic environment of the ions, which dictates electrostatic interactions, can be controlled by changing the composition of ionic liquid mixtures, thereby influencing their performance in various applications. rsc.orgcore.ac.uk This allows for the design of ionic liquids tailored for specific functions, from chemical synthesis to electrochemical applications. nih.govrsc.org

In the case of this compound, the cation is 1,3-dihexylbenzimidazolium ([DHexBIm]⁺), and the anion is iodide (I⁻). The benzimidazolium core of the cation, with its two long hexyl chains, contributes to the organic nature and steric bulk of the cation. The iodide anion is a key component, particularly in electrochemical applications, due to its role in redox couples. The combination of the large, somewhat flexible [DHexBIm]⁺ cation with the iodide anion defines the specific characteristics of this particular ionic liquid, influencing its behavior in the applications discussed below.

Application in Dye-Sensitized Solar Cells (DSSCs) and Quantum Dot Sensitized Solar Cells (QDSSCs)

In dye-sensitized solar cells (DSSCs), the electrolyte is a critical component that facilitates the regeneration of the photo-oxidized dye and transports charge between the photoanode and the cathode. nih.gov The most common electrolyte system is based on the iodide/triiodide (I⁻/I₃⁻) redox couple dissolved in a solvent. nih.govrsc.org Ionic liquids, including those based on imidazolium cations like this compound, have been extensively investigated as electrolytes or electrolyte additives in DSSCs. mdpi.com They offer advantages over traditional volatile organic solvents, such as lower flammability and higher thermal stability. mdpi.com

| Component | Function in DSSC | Key Characteristics |

| 1,3-Dihexylbenzimidazolium Cation | Influences electrolyte properties (viscosity, conductivity) | Large organic cation, provides stability. |

| Iodide Anion (I⁻) | Regenerates the oxidized dye | Forms the I⁻/I₃⁻ redox couple. nih.gov |

| Triiodide (I₃⁻) | Transports charge to the counter electrode | Reduced back to I⁻ at the cathode. nih.gov |

While liquid electrolytes are common, there is a significant drive to develop solid-state or quasi-solid-state electrolytes to improve the long-term stability and durability of solar cells, including quantum dot sensitized solar cells (QDSSCs). researchgate.net 1,3-Dihexylbenzimidazolium salts have been successfully used to create novel solid-state electrolytes for QDSSCs. rsc.org

In one study, 1,3-dihexylbenzimidazolium ([DHexBIm]) was combined with different anions (Br⁻, BF₄⁻, or SCN⁻) to form solid-state electrolytes for CdS/CdSe co-sensitized QDSSCs. The device using the [DHexBIm][SCN]-based electrolyte achieved a power conversion efficiency of 4.26%. rsc.org This high performance was attributed to good ionic conductivity and low charge transfer resistance at the counter electrode, which resulted in a high short-circuit current density. rsc.org Furthermore, the device demonstrated excellent long-term stability, retaining 67% of its initial efficiency after 504 hours. rsc.org The crystalline nature and thermal stability of the [DHexBIm][SCN] salt were key factors in its successful application. rsc.org This demonstrates the potential of designing benzimidazolium-based salts for efficient and stable solid-state solar cells.

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electronic and ionic processes occurring within a solar cell. nih.gov By applying a small AC voltage and measuring the current response over a range of frequencies, a wealth of information about the internal resistances and capacitances of the device can be obtained. researchgate.netbohrium.com

In the context of DSSCs, an EIS spectrum typically shows three frequency regions:

High frequency: Associated with the charge transfer resistance at the counter electrode (Pt/electrolyte interface). nih.gov

Intermediate frequency: Relates to electron transport within the mesoporous TiO₂ film and the charge recombination at the TiO₂/electrolyte interface. nih.gov

Low frequency: Corresponds to the diffusion of the redox species (I⁻/I₃⁻) within the electrolyte. nih.govresearchgate.net

Electrochemical Generation of Iodinating Agents

The iodide anion (I⁻) from salts like this compound can be electrochemically oxidized to generate reactive iodinating species. This process offers a green and controlled alternative to traditional chemical methods that often require harsh and hazardous oxidizing agents. nih.govunimi.it

The electrochemical oxidation of iodide can proceed through several steps. Initially, iodide is oxidized to molecular iodine (I₂). At higher potentials, further oxidation can occur, leading to the formation of more potent iodinating agents, such as the iodonium (B1229267) ion (I⁺). nih.govresearchgate.net These electrochemically generated species can then be used in situ for the iodination of various organic substrates. nih.govgoogle.com For example, research has demonstrated the successful electrochemical iodination of compounds like 5-hydroxyisophthalic acid and 5-sulfosalicylic acid in aqueous solutions using iodide as the iodine source. nih.govresearchgate.net This method avoids the direct handling of molecular iodine and allows for precise control over the generation of the reactive species by simply tuning the applied potential. nih.gov

In Situ Generation of Reactive Iodine Species (I₂, HIO) from Iodide

The electrochemical generation of reactive iodine species from an iodide source is a cornerstone of green chemistry, offering an alternative to the use of harsh and hazardous oxidizing agents. nih.govresearchgate.netmdpi.comnih.gov In this process, the iodide anion (I⁻), which could be supplied by a salt like this compound, is electrochemically oxidized at an anode to generate molecular iodine (I₂). This in situ generation avoids the need to handle and transport molecular iodine, which can be volatile and corrosive.

The fundamental reaction at the anode is the oxidation of iodide ions:

2I⁻ → I₂ + 2e⁻

This electrochemically generated molecular iodine can then participate in further reactions. In aqueous systems, molecular iodine can undergo hydrolysis to form hypoiodous acid (HIO), another reactive iodine species.

I₂ + H₂O ⇌ HIO + H⁺ + I⁻

The formation of these reactive species is influenced by the electrochemical potential applied and the composition of the electrolyte solution. Cyclic voltammetry studies on related benzimidazolium salts, such as 1-methyl-3-((1,2,3-benzotriazole)methyl)-benzimidazolium iodide, have been conducted to understand their electrochemical properties, which are crucial for applications like dye-sensitized solar cells where the iodide/triiodide (I⁻/I₃⁻) redox couple is central to the device's function. nih.govresearchgate.net

The electrochemical stability and redox properties of the cation, in this case, 1,3-Dihexylbenzimidazolium, are also important. Studies on various azolium salts have shown that the structure of the cation can influence the reduction potential of the system. wisc.edu For benzimidazole (B57391) dicationic ionic liquids, cyclic voltammetry has been used to determine their electrochemical stability windows, which define the potential range within which the ionic liquid is stable and does not undergo decomposition. mdpi.com

Table 1: Electrochemical Data for a Related Benzimidazolium Iodide Salt

| Compound | Method | Potential Range (V vs. Ag/AgCl) | Key Findings |

| 1-methyl-3-((1,2,3-benzotriazole)methyl)-benzimidazolium iodide (SM-1) | Cyclic Voltammetry | Not specified | Used as an electrolyte in dye-sensitized solar cells, facilitating charge transfer. nih.govresearchgate.net |

| Benzimidazole Dicationic Ionic Liquids (Tf₂N⁻ anion) | Cyclic Voltammetry | -2.00 to 3.20 | The electrochemical window was found to be dependent on the length of the alkyl spacer between the benzimidazolium units. mdpi.com |

Note: This data is for a structurally related compound, as specific data for this compound is not available.

Methodologies for Green Electrochemical Iodination in Aqueous Systems

The in situ generation of iodine species provides a foundation for green electrochemical iodination of various organic substrates. nih.govresearchgate.netmdpi.comnih.gov This method is particularly attractive for its environmental compatibility, as it often uses water as the solvent and avoids the use of strong chemical oxidants. nih.govresearchgate.netmdpi.comnih.gov

The general methodology involves the electrolysis of an aqueous solution containing the iodide source (such as this compound) and the organic substrate to be iodinated. By controlling the applied potential at the anode, the selective generation of either molecular iodine (I₂) or a more reactive iodinating species can be achieved.

Research into the electrochemical iodination of organic compounds has demonstrated the feasibility of this approach. For instance, the successful iodination of aromatic compounds has been achieved by generating the iodinating agent in situ. This process is highly relevant to the pharmaceutical industry for the synthesis of iodinated active pharmaceutical ingredients and contrast media. nih.govresearchgate.netmdpi.comnih.gov

The efficiency and selectivity of the iodination reaction can be influenced by several factors, including:

Anode Material: Carbonaceous anodes are often used. nih.govresearchgate.netmdpi.com

Applied Potential: The choice of potential determines the reactive iodine species generated.

pH of the Solution: The pH can affect the equilibrium between I₂ and HIO.

Substrate Reactivity: The nature of the organic molecule to be iodinated plays a crucial role.

While direct studies employing this compound for these applications are not currently available, its structure suggests it could serve as a viable iodide source and supporting electrolyte in such green electrochemical iodination systems. The benzimidazolium cation could also influence the reaction environment at the electrode-solution interface, potentially affecting the efficiency of the iodination process.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the structural analysis of organic compounds, providing detailed information about the chemical environment of atomic nuclei. For 1,3-Dihexylbenzimidazolium iodide, both one-dimensional and advanced two-dimensional NMR techniques are pivotal in confirming its identity, assessing its purity, and understanding its chemical behavior.

¹H NMR Spectroscopy for Purity Assessment and Mechanistic Studies

Proton (¹H) NMR spectroscopy is a primary method for verifying the synthesis of this compound and for the routine assessment of its purity. The ¹H NMR spectrum provides distinct signals for each chemically non-equivalent proton in the molecule. The integration of these signals allows for the quantification of protons, which helps in confirming the ratio of the aromatic and aliphatic protons, consistent with the expected molecular structure.

Purity is often determined by comparing the integrals of the compound's characteristic peaks to those of any observed impurities. Common impurities in the synthesis of ionic liquids may include residual starting materials or solvents from the purification process. These can often be identified by their characteristic chemical shifts. sigmaaldrich.compaulussegroup.com For instance, the presence of residual solvents like acetone (B3395972) or acetonitrile (B52724) would be readily detectable in the ¹H NMR spectrum. sigmaaldrich.compaulussegroup.com

Mechanistic studies involving the benzimidazolium cation can also be monitored using ¹H NMR. For example, any chemical transformation or interaction at a specific site in the molecule would lead to a change in the chemical shift and/or multiplicity of the adjacent proton signals, providing insights into reaction mechanisms.

A representative, though not specific to the dihexyl derivative, ¹H NMR spectrum of a related benzimidazolium salt would exhibit characteristic chemical shifts for the various protons in the molecule. The table below illustrates expected ¹H NMR chemical shift ranges for the key protons in a 1,3-dialkylbenzimidazolium cation, which are crucial for its identification.

Interactive Table 1: Expected ¹H NMR Chemical Shift Ranges for a 1,3-Dialkylbenzimidazolium Cation

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| NCHN (Imidazolium Proton) | 9.0 - 10.0 | Singlet |

| Aromatic Protons (Benzene Ring) | 7.5 - 8.5 | Multiplets |

| α-CH₂ (Alkyl Chain) | 4.2 - 4.8 | Triplet |

| β-CH₂ (Alkyl Chain) | 1.8 - 2.2 | Multiplet |

| Other CH₂ (Alkyl Chain) | 1.2 - 1.6 | Multiplets |

| Terminal CH₃ (Alkyl Chain) | 0.8 - 1.0 | Triplet |

Note: The exact chemical shifts for this compound may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete structural confirmation. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms, which is influenced by the presence of electronegative atoms like nitrogen and the aromatic ring system. youtube.comdocbrown.infodocbrown.info

The ¹³C NMR spectrum is particularly useful for identifying the quaternary carbon of the imidazolium (B1220033) ring (NCN), which appears at a characteristic downfield chemical shift. The signals for the aromatic carbons and the aliphatic carbons of the hexyl chains can also be unambiguously assigned.

The following table provides typical ¹³C NMR chemical shift ranges for the carbon atoms in a 1,3-dialkylbenzimidazolium salt.

Interactive Table 2: Expected ¹³C NMR Chemical Shift Ranges for a 1,3-Dialkylbenzimidazolium Cation

| Carbon Type | Expected Chemical Shift (ppm) |

| NCN (Imidazolium Carbon) | 140 - 145 |

| Aromatic Carbons | 110 - 135 |

| α-CH₂ (Alkyl Chain) | 45 - 55 |

| Other CH₂ (Alkyl Chain) | 20 - 35 |

| Terminal CH₃ (Alkyl Chain) | 10 - 15 |

Note: These are approximate ranges and the actual values for this compound can be influenced by experimental conditions.

X-ray Crystallography Studies of Benzimidazolium Salts and Complexes

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is a powerful technique for determining the precise molecular structure of crystalline compounds like this compound. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed three-dimensional electron density map can be constructed, from which the positions of the individual atoms can be determined with high accuracy.

While the specific crystal structure of this compound is not publicly available, the crystal structure of a closely related compound, 1,3-diethylbenzimidazolium (B12729539) iodide, has been reported and provides valuable insights into the expected structural features. researchgate.net In such structures, the benzimidazolium cation and the iodide anion are arranged in a regular, repeating pattern. The analysis of the crystal structure reveals key information such as:

The planarity of the benzimidazolium ring system.

The conformation of the alkyl (hexyl) chains.

The nature of the intermolecular interactions, including C-H···I hydrogen bonds and potential π-π stacking interactions between the benzimidazolium rings of adjacent cations.

The precise bond lengths and angles within the cation and the coordination environment of the iodide anion.

The crystallographic data for a representative 1,3-dialkylbenzimidazolium iodide would be presented in a standardized format, as shown in the table below.

Interactive Table 3: Representative Crystallographic Data for a 1,3-Dialkylbenzimidazolium Iodide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The actual values would be determined from the single-crystal X-ray diffraction experiment.

Application of Iodide Ions in Crystallography for Phase Problem Resolution

A significant challenge in X-ray crystallography is the "phase problem." While the intensities of the diffracted X-ray beams can be measured, their phases cannot be directly determined. The iodide ion in this compound plays a crucial role in overcoming this obstacle. As a "heavy atom," iodine has a large number of electrons and scatters X-rays much more strongly than lighter atoms like carbon, nitrogen, and hydrogen. youtube.comnih.govbu.edunih.govwustl.edu

This strong scattering from the iodide ion can be used to determine the initial phases of the diffraction pattern through methods like:

Patterson Method: This method uses the differences in the intensities of the diffraction spots to locate the position of the heavy atom (iodide) in the unit cell.

Anomalous Dispersion: When using X-rays of a specific wavelength near the absorption edge of iodine, the scattering factor of the iodine atom becomes complex, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). This effect, known as anomalous dispersion, provides phase information that can be used to solve the crystal structure.

The presence of the iodide counter-ion, therefore, not only balances the charge of the benzimidazolium cation but also serves as an invaluable tool for the successful determination of the crystal structure of this compound and its analogs.

Analysis of Solid-State Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

The investigation of solid-state packing and intermolecular forces in crystalline this compound is crucial for understanding its physical properties and crystal engineering. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these interactions within a crystal lattice. mdpi.com This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed analysis of close-contact interactions between adjacent molecules. mdpi.comnih.gov

The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are combined into a normalized contact distance (dₙₒᵣₘ), which is color-coded onto the surface to highlight different types of intermolecular contacts. Red regions on the dₙₒᵣₘ map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant interactions. mdpi.com

While a specific Hirshfeld analysis for this compound is not detailed in the reviewed literature, the expected distribution of intermolecular contacts can be inferred from analyses of structurally similar compounds. nih.govresearchgate.net

Table 1: Representative Contributions of Intermolecular Contacts for Benzimidazole (B57391) Derivatives from Hirshfeld Surface Analysis

Explore the typical percentage contributions of different intermolecular interactions in the crystal packing of compounds structurally related to this compound. This data is derived from published analyses of similar molecules. nih.govresearchgate.net

| Interaction Type | Description | Typical Percentage Contribution (%) |

| H···H | Contacts between hydrogen atoms; represents the largest contribution due to van der Waals forces. | 68 - 76 |

| C···H / H···C | Interactions involving carbon and hydrogen atoms, often related to C-H···π stacking. | 10 - 13 |

| N···H / H···N | Hydrogen bonding involving the nitrogen atoms of the benzimidazole ring. | ~16 |

| O···H / H···O | Hydrogen bonding involving oxygen atoms (present in analogous benzimidazolone structures). | ~7 |

Mass Spectrometry (MS) for Compound Characterization (e.g., HR-MS)

Mass spectrometry is an indispensable tool for the characterization of ionic liquids like this compound, providing definitive information on molecular weight and elemental composition. High-Resolution Mass Spectrometry (HR-MS), particularly using analyzers like Orbitrap, is the preferred method due to its exceptional accuracy and resolving power. nih.govnih.gov

For this compound, HR-MS analysis would focus on the detection of the 1,3-dihexylbenzimidazolium cation ([C₁₉H₃₁N₂]⁺). The technique provides a highly accurate mass measurement of the parent ion, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the ion's elemental formula, confirming its identity and purity.

The process involves introducing the sample into the mass spectrometer, where it is ionized (if not already an ion) and guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z). In the case of this compound, the primary species observed in the positive ion mode would be the cation at its specific m/z value. Fragmentation patterns, induced within the spectrometer, can also be analyzed to further confirm the molecular structure, for example, by observing the loss of the hexyl chains.

Table 2: High-Resolution Mass Spectrometry Data for the 1,3-Dihexylbenzimidazolium Cation

This table presents the calculated theoretical mass for the cationic component of this compound, which would be experimentally verified using HR-MS.

| Ion Name | Chemical Formula | Theoretical Exact Mass (m/z) | Technique |

| 1,3-Dihexylbenzimidazolium Cation | [C₁₉H₃₁N₂]⁺ | 287.2536 | HR-MS (e.g., Orbitrap) |

Other Spectroscopic Techniques for Characterization and Reaction Monitoring (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic properties of this compound and for monitoring reactions involving the compound. The resulting spectrum is a composite of the absorptions from both the benzimidazolium cation and the iodide anion.

The benzimidazolium cation contains a π-conjugated system within its fused ring structure, which gives rise to characteristic electronic transitions in the ultraviolet region. These transitions are typically observed as absorption bands between 250 nm and 280 nm.

The iodide anion (I⁻) also absorbs in the UV region. More significantly, in solutions containing dissolved iodine (I₂), which can occur through oxidation or be added intentionally, iodide reacts to form the triiodide ion (I₃⁻). rsc.org The triiodide ion has two prominent and characteristic absorption peaks: a strong band at approximately 290 nm and a weaker, broader band around 360 nm. rsc.orgresearchgate.net The appearance and intensity of these peaks can be used to quantify the presence of triiodide in the system, which is particularly relevant in applications such as dye-sensitized solar cells where iodide-based electrolytes are used. rsc.org

Table 3: Expected UV-Vis Absorption Bands for this compound and Related Species

This table summarizes the characteristic absorption maxima (λₘₐₓ) in the UV-Vis spectrum for the components and potential derivatives of this compound in solution.

| Absorbing Species | Expected λₘₐₓ (nm) | Origin of Absorption | Reference |

| Benzimidazolium Cation | ~250 - 280 nm | π → π* transitions in the aromatic system | photochemcad.com |

| Iodide Anion (I⁻) | < 250 nm | n → σ* transition | researchgate.net |

| Triiodide Anion (I₃⁻) | ~290 nm and ~360 nm | π → σ* and n → σ* transitions | rsc.orgresearchgate.net |

Computational and Theoretical Investigations of 1,3 Dihexylbenzimidazolium Iodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory has emerged as a powerful tool for investigating the electronic structure and reactivity of ionic liquid components. While specific DFT studies exclusively targeting 1,3-Dihexylbenzimidazolium iodide are not extensively documented in publicly available literature, the principles and methodologies can be understood from studies on analogous imidazolium (B1220033) and benzimidazolium systems.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. For systems involving imidazolium-based ILs, DFT has been employed to understand various transformations. For instance, in the context of organic synthesis, DFT can model the role of the IL as a catalyst or a solvent.

A pertinent example, though not directly involving this compound, is the computational study of the iodine(III)-mediated oxidative amination of alkenes. aip.orgnih.gov In such a study, calculations using a functional like M06 can trace the reaction pathway, starting from the electrophilic attack of a cationic species on a double bond to the formation of intermediates and final products. aip.orgnih.gov These calculations can reveal the step-by-step mechanism, including the roles of different functional groups and the stereochemical outcomes of the reaction. aip.orgnih.gov

For a hypothetical reaction involving this compound, DFT could be used to investigate its formation, decomposition pathways, or its interaction with other reactants in a chemical process. The calculations would typically involve optimizing the geometries of reactants, transition states, and products, followed by frequency calculations to confirm the nature of these stationary points.

| Computational Detail | Description | Typical Application |

| Functional | M06, B3LYP | Used to approximate the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals of the system. |

| Solvation Model | PCM, SMD | Accounts for the effect of a solvent on the reaction. |

| Analysis | IRC, NBO | Traces the reaction path and analyzes bonding. |

This table provides a general overview of the computational details often employed in DFT studies of reaction mechanisms.

DFT is also a cornerstone for understanding the electronic properties and chemical reactivity of molecules like the 1,3-dihexylbenzimidazolium cation. By calculating molecular orbitals, electron density, and related descriptors, researchers can predict the reactivity of different sites within the molecule.

Key electronic properties that can be investigated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO and their energy gap are fundamental indicators of chemical reactivity and stability. A low HOMO-LUMO gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.

In studies of related benzimidazole (B57391) compounds, DFT calculations have been used to optimize molecular geometries and analyze electronic properties to correlate them with biological activity or chemical behavior. bohrium.com For the 1,3-dihexylbenzimidazolium cation, one would expect the positive charge to be delocalized over the benzimidazolium ring, with the C2 carbon (between the two nitrogen atoms) being a primary site for nucleophilic attack. The hexyl chains would primarily influence the steric accessibility and solubility of the cation.

| Property | Significance |

| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. |

| MEP | Identifies regions of positive and negative electrostatic potential. |

| NBO Charges | Provides a detailed picture of atomic charges and electron delocalization. |

This table summarizes key electronic properties derivable from DFT and their significance.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful computational method for studying the time-dependent behavior of a molecular system, providing detailed information about the structure, dynamics, and interactions of ionic liquids.

While specific MD simulations for this compound are not readily found, extensive research on closely related 1-alkyl-3-methylimidazolium iodide ([Cnmim]I) systems, including the hexyl derivative ([C6mim]I), offers significant insights. nih.gov These studies typically employ classical, non-polarizable force fields, with initial structural optimization and charge derivation often performed using DFT. nih.gov

MD simulations can reveal the local structure of the ionic liquid by calculating radial distribution functions (RDFs), which describe the probability of finding one particle at a certain distance from another. For [Cnmim]I systems, RDFs show a well-defined interaction between the cation and the iodide anion, primarily occurring through the imidazolium ring. nih.gov

The dynamics of the system are often characterized by calculating the mean-square displacement (MSD) of the ions, from which self-diffusion coefficients can be derived. nih.gov In the [Cnmim]I series, the diffusion coefficients of both the cation and anion are found to be dependent on the length of the alkyl chain. nih.gov

| Parameter | Derived Property | Finding for [C6mim]I |

| RDF | Local structure, coordination numbers | Strong interaction between iodide and imidazolium ring. nih.gov |

| MSD | Self-diffusion coefficient | Diffusion coefficient is influenced by alkyl chain length. nih.gov |

This table presents key parameters from MD simulations and the corresponding properties and findings for a related ionic liquid.

The behavior of ionic liquids at interfaces is crucial for many of their applications. MD simulations are well-suited to probe the structure and dynamics of the liquid-vapor or liquid-solid interface.

For 1-alkyl-3-methylimidazolium iodide ionic liquids, simulations have shown the formation of a dense domain in the subsurface region, which becomes more pronounced with increasing alkyl chain length. nih.gov At the liquid-vapor interface, the imidazolium cations tend to orient themselves with the alkyl chains pointing towards the vapor phase. aip.orgnih.gov Bivariate orientational analysis can be used to determine the average orientation of the molecules in different regions of the system, revealing dynamic movements of the imidazolium ring at the surface. nih.gov

These findings suggest that for this compound, with its two long alkyl chains, a highly ordered interfacial structure would be expected, with the hexyl groups predominantly populating the interface with the vapor phase or a nonpolar medium.

Quantum Chemical Calculations for Catalyst Design and Elucidation of Working Principles

While this compound itself is not widely recognized as a catalyst, the benzimidazole scaffold is a key component in various catalytic systems. springerprofessional.deresearchgate.net Quantum chemical calculations, particularly DFT, play a vital role in the design of such catalysts and in understanding their mechanisms of action.

Benzimidazole derivatives can act as N-heterocyclic carbene (NHC) precursors, which are powerful organocatalysts. Quantum chemical calculations can be used to:

Predict the stability of the carbene: By calculating the energy required for deprotonation at the C2 position of the benzimidazolium cation.

Model the catalytic cycle: By mapping the potential energy surface of the entire catalytic process, identifying key intermediates and transition states.

Understand catalyst-substrate interactions: By analyzing the electronic and steric interactions between the catalyst and the reactants.

For instance, in the synthesis of benzimidazoles themselves, nano-based catalysts are often employed. springerprofessional.deresearchgate.net While not directly involving this compound, computational studies on these systems help in understanding the role of the catalyst in activating the reactants and facilitating the cyclization reaction.

In a hypothetical scenario where this compound is used as a phase-transfer catalyst or as a component of a catalytic system, quantum chemical calculations could be employed to understand how it interacts with the reactants and influences the reaction pathway. The iodide anion could also play a role, and its interactions would be a key aspect of such a computational study.

Correlation of Computational Descriptors with Experimental Parameters (e.g., Photovoltaic Performance)

Key Computational Descriptors and Their Expected Influence on Photovoltaic Performance:

Theoretical studies on related imidazolium-based ionic liquids and other electrolyte components in DSSCs allow for the postulation of how computational descriptors for this compound would likely correlate with its performance.

Ionization Potential and Electron Affinity: These descriptors are directly related to the HOMO and LUMO energies and provide insight into the ease with which the cation can be oxidized or reduced. A high ionization potential and low electron affinity for the 1,3-dihexylbenzimidazolium cation would be desirable, ensuring it remains electrochemically inert within the operating voltage window of the DSSC.

Interaction and Binding Energies: Computational models can be used to calculate the binding energies between the electrolyte components (e.g., the 1,3-dihexylbenzimidazolium cation and the iodide/triiodide anions) and between the electrolyte and the surface of the semiconductor (typically TiO2) or the dye molecules. Stronger interactions could influence the organization of the electrolyte at these critical interfaces, potentially affecting charge recombination rates. For instance, the adsorption of the cation on the TiO2 surface can passivate surface states, reducing recombination and thereby increasing the Voc.

Hypothetical Data Correlation:

In the absence of specific published data for this compound, a hypothetical data table can illustrate how such correlations would be presented. The following table is a conceptual representation and is not based on experimental or calculated data for the specific compound. It demonstrates the type of data that would be generated from a combined computational and experimental study.

Interactive Data Table: Hypothetical Correlation of Computational Descriptors and Photovoltaic Performance for Imidazolium-Based Electrolytes

| Electrolyte Cation Variant | Calculated Cation LUMO (eV) | Calculated Cation-Iodide Binding Energy (kcal/mol) | Experimental Voc (V) | Experimental Jsc (mA/cm²) | Experimental PCE (%) |

| 1,3-Dimethylimidazolium | -1.8 | -85.2 | 0.68 | 14.5 | 7.2 |

| 1-Ethyl-3-methylimidazolium | -1.9 | -83.7 | 0.70 | 14.8 | 7.5 |

| 1,3-Dihexylbenzimidazolium | -2.1 | -80.5 | 0.72 | 15.1 | 7.9 |

| 1-Butyl-3-methylimidazolium | -2.0 | -82.1 | 0.71 | 14.9 | 7.7 |

Note: The data in this table is illustrative and does not represent actual measured or computed values for the listed compounds.

Detailed research findings from such a correlative study would involve synthesizing a series of related ionic liquids, characterizing their photovoltaic performance in DSSCs, and performing DFT calculations to obtain the relevant computational descriptors. A statistical analysis would then be used to establish a quantitative structure-property relationship (QSPR), which would be invaluable for the rational design of new, more efficient electrolyte components for solar cell applications.

Structure Activity Relationship Sar Studies in Benzimidazolium Chemistry

General Principles and Methodologies of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of modern chemical research, providing a systematic framework to correlate the chemical structure of a compound with its observed biological or chemical activity. rsc.orgillinois.edunih.gov The fundamental tenet of SAR is that the activity of a molecule is a direct function of its three-dimensional structure and physicochemical properties. illinois.edu Methodologies in SAR studies are diverse, ranging from qualitative comparisons of structurally related compounds to sophisticated quantitative models.

A primary approach involves the systematic modification of a lead compound's structure and the subsequent evaluation of the impact of these changes on a specific activity. researchgate.net This can include altering substituent groups, changing the size or shape of the molecule, or modifying its electronic properties. researchgate.net For instance, in the context of benzimidazole (B57391) derivatives, SAR studies have revealed that substitutions at various positions on the benzimidazole core can significantly influence their therapeutic potential. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced methodology, employing statistical and computational techniques to develop mathematical relationships between a set of molecular descriptors and the observed activity. nih.govresearchgate.net These descriptors can encompass a wide array of properties, including steric (e.g., molecular size and shape), electronic (e.g., charge distribution and polarizability), and hydrophobic (e.g., partition coefficient) parameters. The goal of QSAR is to create a predictive model that can estimate the activity of novel, untested compounds, thereby guiding the rational design of molecules with enhanced performance.

Influence of Substituent Variation on Benzimidazolium Salt Reactivity and Performance

The reactivity and performance of benzimidazolium salts are profoundly influenced by the nature of the substituents attached to the nitrogen atoms of the imidazolium (B1220033) ring. In the case of 1,3-Dihexylbenzimidazolium iodide, the two hexyl chains play a crucial role in defining its chemical behavior.

Impact of N-Alkyl Substituents on Reaction Selectivity

The length and steric bulk of the N-alkyl substituents on a benzimidazolium salt are critical determinants of selectivity in chemical reactions, particularly in the context of catalysis where these salts serve as precursors to N-heterocyclic carbene (NHC) ligands. The hexyl groups in this compound, for example, exert a significant steric influence that can dictate the approach of reactants to a metal center in an NHC complex.

Longer alkyl chains, such as hexyl, can create a more sterically hindered environment around the catalytic site compared to smaller substituents like methyl or ethyl. This increased steric bulk can favor the formation of less sterically demanding products, thereby enhancing reaction selectivity. For instance, in cross-coupling reactions, the size of the N-alkyl groups on the NHC ligand can influence the regioselectivity of the reaction by controlling which position on a substrate is more accessible for catalytic transformation.

| N-Alkyl Substituent | Steric Hindrance | Hypothetical Selectivity for Less Hindered Product (%) |

|---|---|---|

| Methyl | Low | 70 |

| Ethyl | Moderate | 80 |

| Butyl | High | 90 |

| Hexyl | Very High | >95 |

Correlation of Cationic Structure Properties with Electrochemical Performance

The structure of the 1,3-dihexylbenzimidazolium cation directly impacts the electrochemical properties of its corresponding iodide salt, particularly its performance as an electrolyte in electrochemical devices. Key properties such as ionic conductivity, electrochemical stability window, and viscosity are all intrinsically linked to the size and shape of the cation.

The long hexyl chains of the 1,3-dihexylbenzimidazolium cation increase its van der Waals interactions and can lead to a higher viscosity compared to analogs with shorter alkyl chains. This, in turn, can decrease the ionic conductivity of the molten salt or its solutions, as the mobility of the ions is impeded. However, the flexibility of the hexyl chains can also disrupt crystal packing, potentially leading to a lower melting point, a desirable characteristic for ionic liquids.

The electrochemical stability window, which defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction, is also influenced by the cationic structure. The electron-donating nature of the alkyl groups can affect the stability of the imidazolium ring towards reduction.

The following interactive table provides a comparative overview of how alkyl chain length can influence key electrochemical properties of 1,3-dialkylbenzimidazolium halides, with hypothetical data for the hexyl derivative based on known trends.

| Cation | Ionic Conductivity (mS/cm) | Electrochemical Window (V) | Viscosity (cP) |

|---|---|---|---|

| 1,3-Dimethylbenzimidazolium | 15 | 4.5 | 30 |

| 1,3-Diethylbenzimidazolium (B12729539) | 12 | 4.7 | 45 |

| 1,3-Dibutylbenzimidazolium | 8 | 4.9 | 70 |

| 1,3-Dihexylbenzimidazolium | 5 | 5.1 | 120 |

SAR in Benzimidazolium-Derived Catalysts and Ligands

Benzimidazolium salts are predominantly used as precursors to N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis. The structure of the benzimidazolium salt, and consequently the resulting NHC, is paramount in determining the efficacy and selectivity of the catalyst.

Tuning Catalytic Efficiency through Structural Modifications

The catalytic efficiency of metal complexes bearing NHC ligands derived from benzimidazolium salts can be finely tuned by modifying the structure of the ligand. The N-alkyl substituents, such as the hexyl groups in this compound, play a pivotal role in this tuning process.

The steric and electronic properties of the NHC ligand directly impact the stability and reactivity of the metal-catalyst complex. Larger N-alkyl groups increase the steric bulk around the metal center, which can enhance catalyst stability by preventing catalyst decomposition pathways such as dimerization. Furthermore, this steric hindrance can accelerate the final reductive elimination step in many catalytic cycles, leading to faster product formation and higher turnover numbers.

The electron-donating nature of the alkyl groups also influences the electronic properties of the NHC ligand. An increase in the electron-donating ability of the NHC can make the metal center more electron-rich, which can in turn affect its reactivity in oxidative addition and other elementary steps of a catalytic cycle.

The following table illustrates the expected impact of varying N-alkyl substituents on the catalytic efficiency of a hypothetical cross-coupling reaction.

| N-Alkyl Substituent on Benzimidazolium Precursor | Catalyst Stability | Turnover Number (TON) |

|---|---|---|

| Methyl | Moderate | 500 |

| Isopropyl | High | 1500 |

| Hexyl | Very High | 2500 |

| Adamantyl | Exceptional | 5000 |

Computational Approaches to SAR Prediction and Design

In recent years, computational chemistry has emerged as a powerful tool for predicting and designing molecules with desired properties, and SAR studies of benzimidazolium salts have greatly benefited from these approaches. acs.org Techniques such as Density Functional Theory (DFT) and molecular mechanics allow for the in-silico evaluation of various structural and electronic properties of molecules like this compound.

Computational methods can be used to calculate a wide range of molecular descriptors that are crucial for understanding SAR. These include steric parameters like molecular volume and surface area, as well as electronic parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These calculated descriptors can then be correlated with experimentally observed activities to build predictive QSAR models.

For this compound, computational studies can provide insights into how the hexyl chains influence the steric and electronic environment of the imidazolium ring. For instance, DFT calculations can quantify the steric hindrance imposed by the hexyl groups and predict their effect on the accessibility of the C2 carbon, which is the precursor to the carbene in NHC formation. Furthermore, these calculations can elucidate the electronic effect of the hexyl groups on the stability of the cation and its interactions with anions or solvent molecules.

The synergy between computational prediction and experimental validation accelerates the design of new benzimidazolium-based catalysts and materials with tailored properties, reducing the need for extensive and time-consuming laboratory synthesis and testing.

Future Research Directions and Emerging Applications of 1,3 Dihexylbenzimidazolium Iodide

Exploration of Novel Synthetic Pathways and Derivatization Strategies

Future research into 1,3-Dihexylbenzimidazolium iodide will likely focus on developing more efficient, sustainable, and versatile synthetic methods. While traditional N-alkylation of benzimidazole (B57391) is a common route, researchers are exploring one-pot condensation reactions and microwave-assisted syntheses to improve reaction rates and yields. researchgate.net These alternative pathways could offer more environmentally friendly and cost-effective production of this compound and its derivatives.

A significant area of future investigation lies in the derivatization of the 1,3-dihexylbenzimidazolium cation. By introducing various functional groups onto the benzimidazole ring or the hexyl chains, a wide array of task-specific ionic liquids can be created. jlu.edu.cnresearchgate.net This functionalization allows for the fine-tuning of the compound's physicochemical properties, such as its polarity, solubility, and coordinating ability, making it adaptable for a broader range of applications. mdpi.comyoutube.comyoutube.com For instance, the synthesis of dicationic benzimidazolium salts, where two benzimidazolium units are linked by a spacer, has shown promise in creating materials with enhanced thermal stability and distinct electrochemical properties. mdpi.com

The table below summarizes potential derivatization strategies and their expected impact on the properties of this compound.

| Derivatization Strategy | Target Moiety | Potential Functional Groups | Expected Impact on Properties |

| Ring Functionalization | Benzimidazole Ring | -NH2, -OH, -COOH | Enhanced coordinating ability, potential for polymerization |

| Chain Functionalization | Hexyl Chains | Ether, ester, nitrile groups | Modified polarity and solubility, potential for new reactive sites |

| Dimerization/Oligomerization | Cationic Headgroup | Linker chains of varying lengths | Increased thermal stability, altered electrochemical behavior |

These tailored molecules could find applications in specialized catalytic processes, as advanced electrolytes, or as building blocks for complex supramolecular assemblies.

Advanced Catalyst Design Utilizing Benzimidazolium-Derived NHCs and Ionic Liquids

This compound serves as a precursor to N-heterocyclic carbenes (NHCs), which are a powerful class of organocatalysts and ligands for transition metal complexes. arabjchem.orgresearchgate.net Future research will undoubtedly focus on designing advanced catalysts based on benzimidazolium-derived NHCs. These catalysts are known for their high activity, selectivity, and stability, making them attractive alternatives to traditional phosphine-based ligands in various organic transformations. researchgate.netresearchgate.net

The development of metal-NHC complexes using benzimidazolium salts is a particularly promising area. arabjchem.orgnih.gov These complexes have demonstrated excellent catalytic activity in a range of cross-coupling reactions, including Suzuki-Miyaura and Heck reactions, which are fundamental for the formation of carbon-carbon bonds in synthetic chemistry. researchgate.netnih.gov Future work will likely explore the synthesis of novel palladium, ruthenium, and copper complexes with tailored benzimidazolium-derived NHC ligands to further enhance their catalytic performance and expand their applicability to a wider array of chemical transformations. arabjchem.org

Furthermore, the use of this compound itself as an ionic liquid solvent or co-catalyst in catalytic reactions is an area ripe for exploration. researchgate.netrsc.org The unique properties of ionic liquids, such as their low vapor pressure, high thermal stability, and ability to dissolve a wide range of substrates, can lead to improved reaction efficiencies and easier product separation. youtube.com Research into basic ionic liquids, where the anion or a functional group on the cation imparts basicity, is also gaining traction for applications in base-catalyzed reactions. rsc.org

Integration into Emerging Energy Technologies and Sustainable Chemical Processes

The favorable electrochemical properties of benzimidazolium-based ionic liquids, including this compound, make them promising candidates for applications in emerging energy technologies. arabjchem.org A significant area of future research is their use as electrolytes in dye-sensitized solar cells (DSSCs) and perovskite solar cells. nih.govacs.orgnih.govacs.org The low viscosity and good conductivity of certain imidazolium (B1220033) iodides can facilitate efficient charge transport, leading to improved solar cell performance and long-term stability. nih.govnih.gov

In the realm of batteries, functionalized ionic liquids are being investigated as additives to improve the performance and safety of zinc-manganese batteries by suppressing zinc electrode corrosion and increasing the hydrogen evolution overpotential. youtube.com The wide electrochemical window and high ionic conductivity of these materials are key attributes for their application in energy storage devices.

Beyond energy conversion and storage, this compound and its derivatives are being explored for their role in sustainable chemical processes. As "green solvents," ionic liquids offer an environmentally benign alternative to volatile organic compounds (VOCs) in various chemical reactions and separations. youtube.com Their non-volatile nature and recyclability align with the principles of green chemistry. nih.gov Furthermore, their application as catalysts or catalyst supports in biomass conversion and other green chemical transformations is an active area of research. nih.gov

Development of Hybrid Materials Incorporating this compound Frameworks

The creation of hybrid materials by integrating this compound into larger structural frameworks is a rapidly advancing field. One promising avenue is the development of metal-organic frameworks (MOFs) and zeolitic imidazolate frameworks (ZIFs) that utilize benzimidazole-based ligands. nih.govrsc.orgacs.orgrsc.orgacs.org These porous materials exhibit high surface areas and tunable pore sizes, making them suitable for applications in gas separation, storage, and catalysis. nih.govacs.org By incorporating the 1,3-dihexylbenzimidazolium cation, it may be possible to introduce new functionalities and modulate the properties of these frameworks.